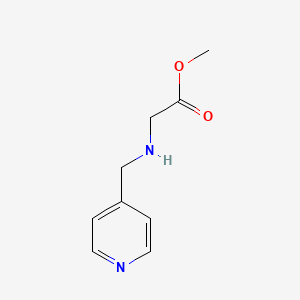

Methyl (pyridin-4-ylmethyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (pyridin-4-ylmethyl)glycinate is an organic compound that features a pyridine ring substituted at the fourth position with a methyl group attached to a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (pyridin-4-ylmethyl)glycinate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycinate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (pyridin-4-ylmethyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine-4-carboxylic acid or pyridine-4-carboxaldehyde.

Reduction: Pyridin-4-ylmethylamine or pyridin-4-ylmethanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl (pyridin-4-ylmethyl)glycinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl (pyridin-4-ylmethyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the glycine ester moiety can form additional hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a glycine ester.

Pyridin-4-ylmethylamine: Contains an amine group instead of a glycine ester.

Pyridin-4-ylmethanol: Features a hydroxyl group instead of a glycine ester.

Uniqueness

Methyl (pyridin-4-ylmethyl)glycinate is unique due to the presence of both a pyridine ring and a glycine ester moiety

Biological Activity

Methyl (pyridin-4-ylmethyl)glycinate, also known as N-methyl-N-(pyridin-4-ylmethyl)glycine, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2 and features a pyridine ring substituted with a methyl group and a glycinate moiety. Its structure is essential for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to modulate various receptor systems and enzymatic pathways. The compound acts as both an agonist and antagonist depending on the receptor involved, influencing several key biological processes:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, preventing substrate access. This mechanism is crucial in regulating metabolic pathways and signal transduction.

- Receptor Modulation : By interacting with specific receptors, it can alter gene expression and influence cellular signaling pathways, which may lead to therapeutic effects in various diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound analogs. For instance, compounds derived from this structure have shown significant inhibition of cancer cell proliferation in vitro. A notable study demonstrated that certain derivatives exhibited IC50 values ranging from 1.7 to 29 µM against various cancer cell lines, indicating their effectiveness in targeting tumor growth mechanisms .

Neuroprotective Effects

The compound's interaction with glutamate receptors suggests potential neuroprotective effects. Research indicates that analogs may serve as negative allosteric modulators of mGluR5, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 1.7 | Inhibition of MAPK pathway |

| SW620 (Colorectal) | 29 | Modulation of gene expression |

These findings support the compound's role in inhibiting tumor proliferation and suggest further investigation into its therapeutic applications .

In Vivo Models

In vivo studies using animal models have further elucidated the biological activity of this compound. For example, a study involving MNU-induced colorectal cancer models demonstrated that treatment with the compound significantly reduced tumor formation and associated mortality rates. The treatment led to decreased expression of proliferation markers such as Ki67, indicating its potential as an effective therapeutic agent against colorectal cancer .

Safety and Toxicology

While exploring the biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in tested animal models .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-(pyridin-4-ylmethylamino)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3 |

InChI Key |

FFBBPNDKNQSDDM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCC1=CC=NC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.